molecular formula C14H21NO B13361786 (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol

Cat. No.: B13361786
M. Wt: 219.32 g/mol
InChI Key: WXBKWWVCQNYSIH-KBPBESRZSA-N
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Description

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclohexanol core with an amino group attached to a 3,5-dimethylphenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3,5-dimethylaniline.

    Reductive Amination: Cyclohexanone undergoes reductive amination with 3,5-dimethylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Chiral Resolution: Employing chiral chromatography or enzymatic resolution to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Thionyl chloride (SOCl2), anhydrous conditions.

Major Products

    Oxidation: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexanone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexyl chloride.

Scientific Research Applications

(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with receptors or enzymes in biological systems, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to pain and inflammation, potentially through binding to opioid receptors or inhibiting cyclooxygenase enzymes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol: The enantiomer of the compound with similar but distinct biological activity.

    (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclopentanol: A structurally similar compound with a cyclopentanol core instead of cyclohexanol.

Uniqueness

    Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence its biological activity and interactions.

    Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1S,2S)-2-(3,5-dimethylanilino)cyclohexan-1-ol

InChI

InChI=1S/C14H21NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14(13)16/h7-9,13-16H,3-6H2,1-2H3/t13-,14-/m0/s1

InChI Key

WXBKWWVCQNYSIH-KBPBESRZSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N[C@H]2CCCC[C@@H]2O)C

Canonical SMILES

CC1=CC(=CC(=C1)NC2CCCCC2O)C

Origin of Product

United States

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